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molecular formula C10H7ClN4O B1384421 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1126602-45-6

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No. B1384421
M. Wt: 234.64 g/mol
InChI Key: BCEATAARWXWOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871776B2

Procedure details

1 g methyl sulfone was heated to melting. 7 (106.22 mg, 1.37 mmol) was added and the resulting mixture was stirred and heated at 110-120° C. to dissolve completely. 5 (200 mg, 0.837 mmol) was added in one part to the reaction mixture. Stirring was continued for 30 minutes. About 10 mL water was added to quench the reaction. Ammonia water was added to neutralize the reaction mixture. Solid precipitated out. This solid was filtered. Obtained solid was dissolved in chloroform and methanol, dried (using Na2SO4) and recrystallized. The overall yield was 78%. TLC Rf 0.33 (chloroform-methanol 1:1); mp>250° C.; 1H NMR (DMSO-d6) δ 6.57 (bs, 2H, 2-NH2, exch); 7.04-7.17 (m, 3H, phenyl); 10.41 (s, 1H, 9-NH, exch); 11.64 (s, 1H, 3-NH, exch). Anal. Calculated (C10H7ClN4O. 0.3CH3OH): C, 50.65; H, 3.38; N, 22.94; Cl, 14: Found: C, 50.91; H, 3.34; N, 22.60; Cl, 14.77.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
106.22 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(C)(=O)=O.Cl.[C:7](Cl)(=[NH:9])[NH2:8].C([O:13][C:14]([C:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][C:23]=2[Cl:25])[NH:18][C:17]=1[NH2:26])=O)C.O.N>C(Cl)(Cl)Cl.O>[NH2:8][C:7]1[NH:9][C:14](=[O:13])[C:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][C:23]=3[Cl:25])[NH:18][C:17]=2[N:26]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C
Step Two
Name
Quantity
106.22 mg
Type
reactant
Smiles
Cl.C(N)(=N)Cl
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC2=CC=CC(=C12)Cl)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve completely
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Solid precipitated out
FILTRATION
Type
FILTRATION
Details
This solid was filtered
CUSTOM
Type
CUSTOM
Details
Obtained solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol, dried (using Na2SO4)
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1NC(C2=C(NC3=CC=CC(=C23)Cl)N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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